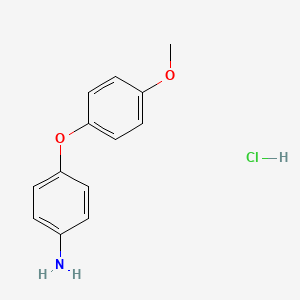
4-(4-Methoxyphenoxy)aniline hydrochloride
Übersicht
Beschreibung
“4-(4-Methoxyphenoxy)aniline hydrochloride” is a chemical compound with the molecular formula C13H14ClNO2 . It has a molecular weight of 251.71 .
Molecular Structure Analysis
The InChI code for “4-(4-Methoxyphenoxy)aniline hydrochloride” is1S/C13H13NO2.ClH/c1-15-11-6-8-13 (9-7-11)16-12-4-2-10 (14)3-5-12;/h2-9H,14H2,1H3;1H . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
The melting point of “4-(4-Methoxyphenoxy)aniline hydrochloride” is 210°C . Its molecular weight is 251.71 .Wissenschaftliche Forschungsanwendungen
1. Optimization in Src Kinase Inhibition
The compound 4-(4-Methoxyphenoxy)aniline hydrochloride and its analogs show potential in inhibiting Src kinase activity. Studies like the one by Boschelli et al. (2001) demonstrated the optimization of similar compounds for increased inhibition of Src kinase activity and Src-mediated cell proliferation, highlighting their potential in cancer treatment research (Boschelli et al., 2001).
2. Synthesis and Characterization in Organic Chemistry
Research by Ramasamy et al. (2010) explored the synthesis of substituted 4-methoxy-1H-quinolin-2-ones from various substituted anilines, including compounds structurally similar to 4-(4-Methoxyphenoxy)aniline hydrochloride. This kind of research contributes to the broader understanding of chemical synthesis and characterization in organic chemistry (Ramasamy et al., 2010).
3. Involvement in Enzymatic Processes
Studies like the one conducted by Cambou et al. (1984) on aniline hydroxylase activities demonstrate the involvement of compounds like 4-(4-Methoxyphenoxy)aniline hydrochloride in enzymatic processes, particularly in the context of hemoglobin function. This research has implications for understanding biochemical pathways and drug development (Cambou et al., 1984).
4. Ultrasonic Degradation Studies
The study by Jiang et al. (2002) looked into the ultrasonic degradation of aromatic compounds like aniline, which is structurally related to 4-(4-Methoxyphenoxy)aniline hydrochloride. This kind of research is significant in environmental chemistry, especially for understanding the degradation pathways of organic pollutants (Jiang et al., 2002).
5. Electrocatalytic Oxidation Research
Li et al. (2003) conducted a study on aniline degradation through electrocatalytic oxidation, which is relevant for compounds like 4-(4-Methoxyphenoxy)aniline hydrochloride. Such research has applications in environmental remediation and wastewater treatment (Li et al., 2003).
6. Synthesis and Antimicrobial Activity
Research on novel quinazolinone derivatives by Habib et al. (2013), which includes reactions with primary aromatic amines similar to 4-(4-Methoxyphenoxy)aniline hydrochloride, contributes to understanding their antimicrobial properties. This research has implications for the development of new antibiotics and antifungal agents (Habib et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-methoxyphenoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12;/h2-9H,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGDSMFJNISZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenoxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3150627.png)
![(4-methoxyphenyl)-N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}methanamine](/img/structure/B3150635.png)
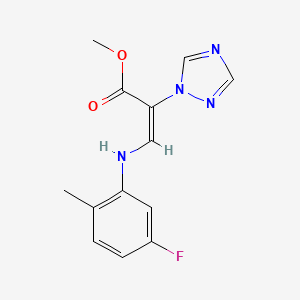
cyclohexyliden]amino}oxy)dioxo-lambda~6~-sulfane](/img/structure/B3150640.png)
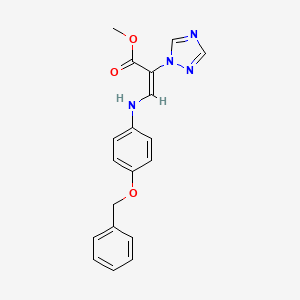
![1,1,1,5,5,5-hexafluoro-2,4-pentanedione 2-[N-(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B3150652.png)

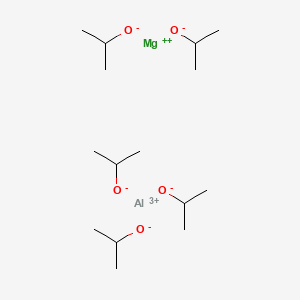
![Methyl 2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanylacetate](/img/structure/B3150678.png)


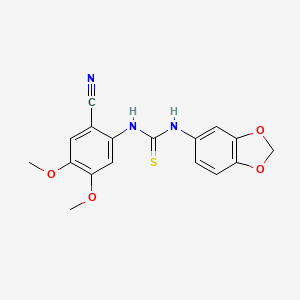
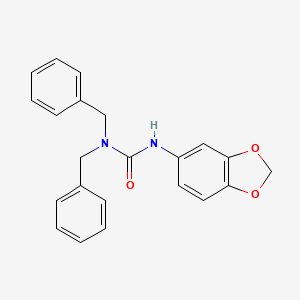
![(2R)-2-[(1S)-1-Methylpropyl]succinic acid 4-tert-butyl ester](/img/structure/B3150710.png)